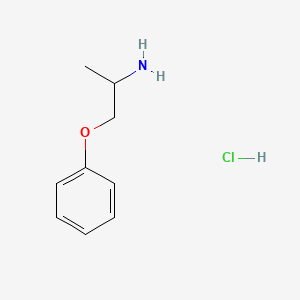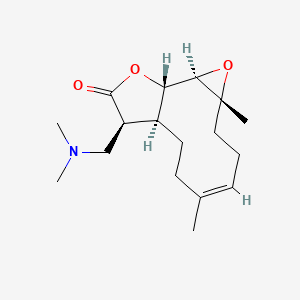
DMAPT
Descripción general
Descripción
Dimetilamino Partenólido es un derivado del Partenólido, una lactona sesquiterpénica originalmente aislada de la planta matricaria (Tanacetum parthenium). Este compuesto ha llamado la atención debido a sus potenciales propiedades farmacológicas, incluyendo efectos anticancerígenos, antiinflamatorios y antileucémicos .
Mecanismo De Acción
Dimetilamino Partenólido ejerce sus efectos a través de múltiples mecanismos, incluyendo:
Inhibición del Factor Nuclear Kappa-B (NF-κB): Esta vía juega un papel crucial en la regulación de la respuesta inmune y la inflamación.
Activación de p53: Esta proteína supresora de tumores regula el ciclo celular y la apoptosis.
Disrupción del Equilibrio Redox: Esto conduce al estrés oxidativo y la muerte celular en las células cancerosas
Análisis Bioquímico
Biochemical Properties
Dimethylamino Parthenolide plays a crucial role in biochemical reactions, primarily as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . Additionally, Dimethylamino Parthenolide interacts with histone deacetylases (HDACs), leading to changes in gene expression . These interactions highlight the compound’s potential in modulating inflammatory and cancer-related pathways.
Cellular Effects
Dimethylamino Parthenolide exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation. For example, it has been shown to reduce the viability of CCRF-CEM cells with an IC50 value of 1.9 μM . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, Dimethylamino Parthenolide impacts cellular metabolism by disrupting the redox balance within cells .
Molecular Mechanism
The molecular mechanism of Dimethylamino Parthenolide involves several key processes. It generates reactive oxygen species (ROS) and induces autophagy in cancer cells . The compound activates NADPH oxidase, leading to the production of superoxide anions, which in turn deplete thiol groups and glutathione . This oxidative stress activates c-Jun N-terminal kinase (JNK) and downregulates NF-κB . Additionally, Dimethylamino Parthenolide inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . These molecular interactions contribute to the compound’s anticancer and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethylamino Parthenolide change over time. The compound demonstrates stability and sustained activity in various in vitro and in vivo studies. For instance, in a study involving multiple myeloma, Dimethylamino Parthenolide showed consistent cytotoxicity over a period of several weeks . Additionally, the compound’s long-term effects on cellular function include the inhibition of tumor growth and metastasis . These findings suggest that Dimethylamino Parthenolide maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Dimethylamino Parthenolide vary with different dosages in animal models. In a study involving a mouse model of pancreatic cancer, the combination of Dimethylamino Parthenolide and gemcitabine significantly increased median survival and decreased tumor size . The compound was administered at a dosage of 40 mg/kg/day, and higher doses were associated with enhanced therapeutic effects . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
Dimethylamino Parthenolide is involved in several metabolic pathways, including those related to the NF-κB signaling pathway. The compound interacts with enzymes such as NADPH oxidase, leading to the production of ROS . Additionally, it affects metabolic flux by disrupting the redox balance within cells . These interactions highlight the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
Dimethylamino Parthenolide is transported and distributed within cells and tissues through various mechanisms. The compound’s improved solubility and bioavailability facilitate its distribution in vivo . It interacts with transporters and binding proteins that aid in its cellular uptake and localization . For example, Dimethylamino Parthenolide has been shown to accumulate in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of Dimethylamino Parthenolide plays a crucial role in its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . Additionally, Dimethylamino Parthenolide’s ability to generate ROS and induce autophagy is linked to its localization within cellular compartments . These findings underscore the importance of subcellular targeting in the compound’s mechanism of action.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Dimetilamino Partenólido se sintetiza mediante la modificación estructural del PartenólidoEsta modificación mejora la solubilidad y la biodisponibilidad del compuesto .
Métodos de Producción Industrial: La producción industrial de Dimetilamino Partenólido típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes orgánicos y catalizadores para facilitar la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: Dimetilamino Partenólido experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos .
Aplicaciones Científicas De Investigación
Dimetilamino Partenólido tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Utilizado como reactivo en síntesis orgánica y reacciones químicas.
Biología: Estudiado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento del cáncer, la leucemia y las enfermedades inflamatorias.
Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos químicos
Comparación Con Compuestos Similares
Dimetilamino Partenólido es único en comparación con otros compuestos similares debido a su mayor solubilidad y biodisponibilidad. Compuestos similares incluyen:
Partenólido: El compuesto principal con propiedades farmacológicas similares pero menor solubilidad y biodisponibilidad.
Melampomagnolide B: Otra lactona sesquiterpénica con propiedades antileucémicas
Dimetilamino Partenólido destaca por sus propiedades farmacocinéticas mejoradas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870677-05-7 | |
| Record name | Dimethylaminoparthenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLAMINOPARTHENOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


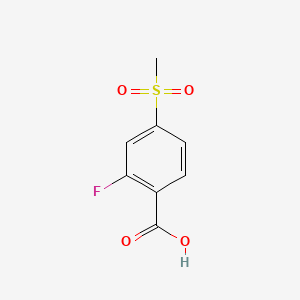
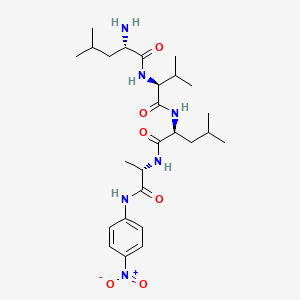


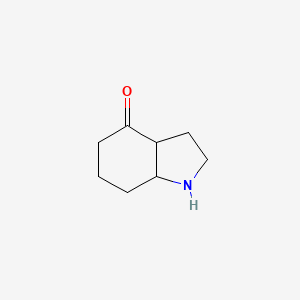
![IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-](/img/structure/B600113.png)
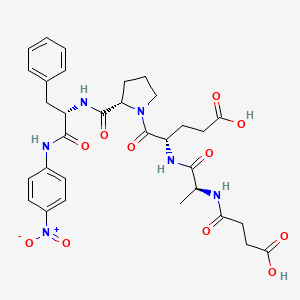
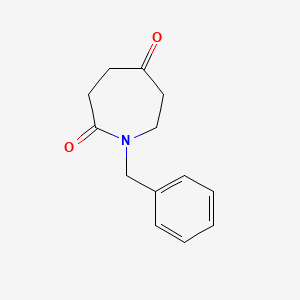
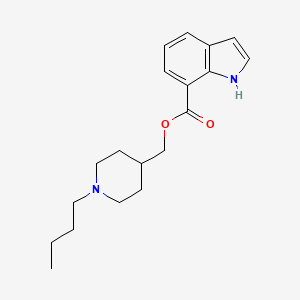
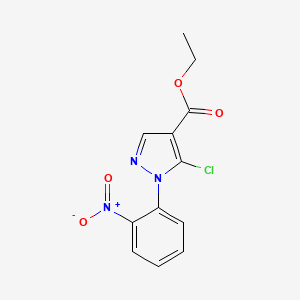

![Spiro[3,8-dioxatricyclo[5.1.0.02,4]octane-5,2-oxirane] (9CI)](/img/new.no-structure.jpg)
